1-(1-(3-氟苯基)-5-氧代吡咯烷-3-基)-3-((2-甲基-1H-吲哚-5-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

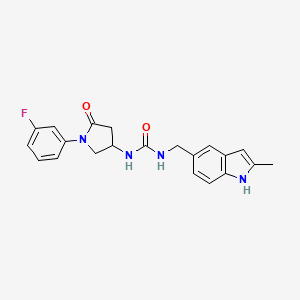

The compound "1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been extensively studied for their anticancer properties and have been found to inhibit various cancer cell lines effectively .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized using related methods. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized through a computer-aided process, demonstrating the importance of computational tools in the development of new anticancer agents . Additionally, 1,3-disubstituted ureas with phenyl fragments containing fluorine and/or chlorine substituents were synthesized with yields ranging from 33 to 80%, showcasing the variability in the synthesis process .

Molecular Structure Analysis

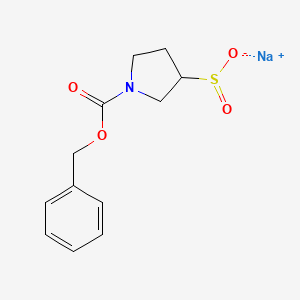

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The specific compound mentioned features a 3-fluorophenyl group and a 2-methyl-1H-indol-5-ylmethyl group, which are likely to contribute to its biological activity. The presence of fluorine atoms can significantly affect the molecule's binding affinity and metabolic stability .

Chemical Reactions Analysis

Diaryl ureas can participate in various chemical reactions due to their functional groups. The urea moiety can form hydrogen bonds, which is crucial for their biological activity. The fluorine atom in the 3-fluorophenyl group can be involved in halogen bonding, which can enhance the molecule's interaction with biological targets . The indole moiety can also engage in pi-stacking interactions, which may be relevant in the context of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl rings. The presence of a fluorine atom can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The polycyclic fragments in the structure can also contribute to the lipophilicity and may affect the compound's ability to penetrate cell membranes .

科学研究应用

中枢神经系统药剂

对与问题化合物在结构上相似的 N-芳基-N'-(1-甲基-2-吡咯烷亚甲基)脲的研究已识别出具有抗焦虑活性和肌肉松弛特性的化合物。这些化合物表现出显着的中枢神经系统活性,包括抗焦虑和肌肉松弛作用,而没有镇静或催眠作用,表明了其在焦虑和肌肉紧张障碍中潜在的治疗应用 (Rasmussen 等人,1978)。

食欲素受体拮抗作用和饮食失调

一项关于包括结构相似的化合物在内的各种拮抗剂对大鼠暴食影响的研究表明,在食欲素-1 受体 (OX1R) 上的选择性拮抗作用可以减少对高适口性食物的暴食,而不会影响标准食物摄入。这一发现表明 OX1R 机制在暴食中起着重要作用,指出了对具有强迫成分的饮食失调的潜在药物治疗 (Piccoli 等人,2012)。

血清素能活性和抗抑郁潜力

对作为 5-HT 再摄取抑制剂的非对称脲和 5-HT(1B/1D) 拮抗活性的研究表明,一些脲衍生物,包括与问题化合物在结构上相关的脲衍生物,既表现出血清素再摄取抑制,也表现出血清素受体拮抗作用。这些双重活性表明它们具有更有效的抗抑郁剂潜力,因为血清素能神经传递显着增强 (Matzen 等人,2000)。

PI3 激酶抑制和癌症研究

一种有效的 PI3 激酶抑制剂的活性代谢物的合成和立体化学测定突出了结构衍生物在理解和增强抗癌疗法中的作用。这些发现有助于更广泛地理解激酶抑制机制和靶向癌症治疗的开发 (Chen 等人,2010)。

酶抑制和抗癌活性

一项关于脲衍生物的研究,包括一些新化合物,评估了它们的脲酶、β-葡萄糖苷酶和蛇毒磷酸二酯酶酶抑制试验,以及它们对前列腺癌细胞系的影响。其中一种新化合物在体外表现出抗癌活性,突出了脲衍生物在开发新的抗癌剂中的潜力 (Mustafa 等人,2014)。

属性

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c1-13-7-15-8-14(5-6-19(15)24-13)11-23-21(28)25-17-10-20(27)26(12-17)18-4-2-3-16(22)9-18/h2-9,17,24H,10-12H2,1H3,(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUWCMMAFRMLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2501745.png)

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

![4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile](/img/structure/B2501748.png)

![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)

![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)